(6-Trifluoromethyl-pyrazin-2-yl)-hydrazine
Description
Systematic IUPAC Name and Synonyms
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic compounds containing both pyrazine and hydrazine functional groups. The primary systematic name reflects the structural arrangement where a hydrazine group is attached to the 2-position of a pyrazine ring that bears a trifluoromethyl group at the 6-position.
The compound is recognized under several synonymous designations that reflect different aspects of its molecular structure. The most commonly encountered systematic name is [6-(trifluoromethyl)pyrazin-2-yl]hydrazine, which clearly delineates the positional relationships between the functional groups. Alternative nomenclature systems may refer to this compound as 2-hydrazinyl-6-(trifluoromethyl)pyrazine, emphasizing the hydrazinyl substituent attached to the pyrazine core.
Chemical databases and commercial suppliers utilize various trade names and catalog designations for this compound. The standardized nomenclature ensures consistent identification across different research and commercial platforms, facilitating accurate communication within the scientific community. The trifluoromethyl group, positioned at the 6-position of the pyrazine ring, significantly influences both the chemical properties and nomenclature conventions applied to this molecule.
Properties
IUPAC Name |
[6-(trifluoromethyl)pyrazin-2-yl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N4/c6-5(7,8)3-1-10-2-4(11-3)12-9/h1-2H,9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADBWJMKXBVDJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)NN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview
One of the prevalent approaches involves synthesizing a suitable heterocyclic precursor, such as triazolo[4,3-a]pyrazine derivatives , followed by functionalization with hydrazine. This route leverages the well-established cyclization chemistry of hydrazine derivatives with heterocyclic scaffolds.
Step-by-step Process
| Step | Reaction Description | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Formation of the heterocyclic core | Ethyl trifluoroacetate reacted with hydrazine hydrate | Reacted in acetonitrile at ~20°C for 1 hour to form trifluoroacetohydrazide |
| 2 | Cyclization to form triazolopyrazine scaffold | Treatment with chloroacetyl chloride, phosphorus oxychloride, and ethylenediamine | Conducted at low temperatures (10-20°C) with dehydration steps |
| 3 | Functionalization with amino groups | Amide coupling with amino acids or amines | Using DCC or EDC as coupling agents in solvents like dichloromethane |
| 4 | Introduction of hydrazine | Reaction of the scaffold with hydrazine hydrate | Typically heated at 80-120°C in solvents like ethanol or water |
Research Findings:
This method is efficient for constructing the core heterocycle, which can then be selectively functionalized with hydrazine to yield (6-Trifluoromethyl-pyrazin-2-yl)-hydrazine . The key advantage lies in the modular approach, allowing for substitution pattern control.
Direct Nucleophilic Substitution on Pre-formed Pyrazine Derivatives
Method Overview
Another approach involves starting from a 6-trifluoromethyl-pyrazine-2-carboxylic acid or halogenated precursor, then converting it to the hydrazine derivative via nucleophilic substitution.
Step-by-step Process
| Step | Reaction Description | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 6-trifluoromethyl-pyrazine-2-chloride or bromide | Chlorination or bromination of the pyrazine core | Using SOCl₂ or PBr₃ at reflux temperatures |
| 2 | Nucleophilic substitution with hydrazine | Hydrazine hydrate in ethanol or water | Reflux conditions, often 80-120°C, with excess hydrazine |
| 3 | Purification | Extraction, crystallization, or chromatography | Ensures removal of unreacted hydrazine and side products |
Research Findings:
This method benefits from the availability of halogenated pyrazine intermediates and straightforward nucleophilic substitution. It is scalable but requires careful control of reaction conditions to prevent overreaction or decomposition.
Decarboxylation and Hydrazine Substitution from Carboxylic Acid Intermediates
Method Overview
Based on the synthesis of related compounds, decarboxylation of pyrazine-2-carboxylic acids followed by hydrazine substitution is a practical route.
Step-by-step Process
| Step | Reaction Description | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of 6-trifluoromethyl-pyrazine-2-carboxylic acid | From chlorinated precursors via carboxylation | Using CO₂ under pressure or via carboxylation of organometallic intermediates |
| 2 | Decarboxylation | Heating with a suitable decarboxylation agent or under thermal conditions | Typically at 180-200°C in inert solvents or in the presence of decarboxylation catalysts |
| 3 | Hydrazine substitution | Reacting with hydrazine hydrate in ethanol at reflux | Converts the acid to hydrazine derivative efficiently |
Research Findings:
This approach is advantageous for large-scale synthesis due to the stability of the acid intermediate and the straightforward decarboxylation process.
Data Table Summarizing Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Conditions | Scalability | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Cyclization of Triazolopyrazine | Ethyl trifluoroacetate + Hydrazine hydrate | Acetonitrile, PCl₅, ethylenediamine | 20-120°C, inert atmosphere | Moderate to high | Modular, high selectivity | Multi-step, requires purification |
| Halogenation + Nucleophilic Substitution | Pyrazine-2-halide + Hydrazine | SOCl₂ or PBr₃ | Reflux, 80-120°C | High | Straightforward, scalable | Handling halogenating agents |
| Decarboxylation + Hydrazine | Pyrazine-2-carboxylic acid + Hydrazine | Decarboxylation catalysts | 180-200°C | High | Suitable for bulk synthesis | Requires decarboxylation step |
Research Findings and Considerations
Reaction Conditions:
Most methods operate effectively under reflux or elevated temperatures (80-200°C), with inert atmospheres to prevent oxidation.Reagents:
Hydrazine hydrate is a key reagent across all methods, with safety precautions due to its toxicity and volatility.Scalability:
Approaches involving halogenated precursors and decarboxylation are more amenable to large-scale production, provided that appropriate safety measures are in place.Purification:
Standard techniques such as crystallization, chromatography, and solvent extraction are employed to isolate pure This compound .
Chemical Reactions Analysis
Types of Reactions: (6-Trifluoromethyl-pyrazin-2-yl)-hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazine moiety can participate in substitution reactions with electrophiles, leading to the formation of substituted pyrazine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted under mild to moderate conditions.
Major Products: The major products formed from these reactions include various substituted pyrazine derivatives, which can be further utilized in different applications.
Scientific Research Applications
Antitubercular Activity
Recent studies have highlighted the potential of hybrid compounds containing the pyrazine scaffold to combat Mycobacterium tuberculosis. For instance, compounds derived from (6-Trifluoromethyl-pyrazin-2-yl)-hydrazine have shown promising results against this pathogen, with some exhibiting minimum inhibitory concentrations (MIC) as low as 21.25 μM . The incorporation of trifluoromethyl groups enhances the biological activity of these compounds, making them candidates for further development as antitubercular agents.
Anticancer Properties
Research has also investigated the anticancer effects of derivatives of this compound. For example, certain synthesized compounds demonstrated significant antiproliferative activity against human colon cancer cell lines (HCT-116 and HT-29), with IC50 values indicating effective cytotoxicity. Mechanistically, these compounds were found to induce apoptosis through the mitochondrial pathway, upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors .
Agrochemical Applications
The trifluoromethyl group in this compound enhances its properties as a pesticide or herbicide. Trifluoromethylated compounds are known for their effectiveness in agrochemical formulations due to their ability to disrupt metabolic processes in pests while minimizing toxicity to non-target organisms . This makes them valuable in developing new agricultural products.
Case Study: Antitubercular Screening
In a systematic screening of hybrid compounds that include this compound derivatives, eight out of eighteen tested compounds showed significant activity against M. tuberculosis, indicating that structural modifications can lead to enhanced efficacy .
Case Study: Anticancer Mechanisms
A study focusing on the anticancer potential of this compound derivatives revealed that specific modifications led to enhanced apoptosis in cancer cells via mitochondrial pathways. This was evidenced by increased levels of Bax and decreased levels of Bcl-2 proteins, illustrating the compound's potential as a therapeutic agent against cancer .
Tables
Mechanism of Action
The mechanism by which (6-Trifluoromethyl-pyrazin-2-yl)-hydrazine exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydrazine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The pyrazine core distinguishes (6-Trifluoromethyl-pyrazin-2-yl)-hydrazine from analogs based on pyridine, pyrimidine, or thienopyrimidine scaffolds. Key differences include:
- Pyridine Derivatives: 2-Hydrazino-6-(trifluoromethyl)pyridine (CAS: 94239-06-2): Features a single nitrogen in the pyridine ring. [5-Methoxy-6-(trifluoromethyl)pyridin-2-yl]hydrazine: The methoxy group at position 5 introduces electron-donating effects, contrasting with the electron-withdrawing -CF₃ group in the pyrazine analog .
- Pyrimidine Derivatives: 6-Cyclopropyl-2-hydrazino-4-(trifluoromethyl)pyrimidine: The pyrimidine core (two nitrogens at meta positions) alters ring strain and reactivity compared to pyrazine.
- Thienopyrimidine Derivatives: (5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-hydrazine: Incorporates a sulfur atom in the fused thiophene ring, enhancing π-stacking interactions but reducing solubility compared to pyrazine-based compounds .
Table 1: Structural and Functional Comparison
Physicochemical and Stability Considerations
- Lipophilicity : The -CF₃ group increases logP values compared to -CH₃ or -OCH₃ substituents, improving membrane permeability .
- Stability : Hydrazine derivatives are prone to oxidation, but the electron-withdrawing -CF₃ group may stabilize the hydrazine moiety against degradation compared to electron-donating substituents .
Biological Activity
(6-Trifluoromethyl-pyrazin-2-yl)-hydrazine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound is synthesized through various methods, including hydrazine reactions with trifluoromethyl-pyrazine derivatives. The synthesis pathway typically involves the reaction of hydrazine with a suitable pyrazine precursor, followed by purification through crystallization or chromatography.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines, showing significant antiproliferative effects:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HCT-116 | 6.5 | Induction of apoptosis via mitochondrial pathway |
| HT-29 | 11.1 | Upregulation of Bax and downregulation of Bcl-2 |
In one study, the compound was found to activate Caspase 3, leading to programmed cell death in HT-29 cells, indicating its potential as an anticancer agent .
Antimicrobial Activity
This compound has also been assessed for its antimicrobial properties. It demonstrated moderate activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 64 | Moderate |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. For anticancer activity, it is believed to induce apoptosis through mitochondrial pathways by modulating the expression of key proteins involved in cell survival and death .
For antimicrobial activity, the compound may disrupt bacterial cell membranes or inhibit essential enzymes, although further research is needed to elucidate these mechanisms fully.
Case Studies
- Study on Anticancer Activity : A recent investigation focused on the effects of this compound on colon cancer cell lines HCT-116 and HT-29. The study concluded that the compound significantly inhibited cell growth and induced apoptosis through mitochondrial pathways .
- Antimicrobial Efficacy : Another study evaluated the compound's effectiveness against drug-resistant strains of Mycobacterium tuberculosis. The results indicated that modifications to the hydrazine structure could enhance antibacterial activity against resistant strains .
Q & A
Q. How do solvent and pH conditions affect the compound’s stability during experimental procedures?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
